Melithiazol A
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Overview
Description
Melithiazol A is a member of thiazoles.
Scientific Research Applications
Electron Transport Inhibition
Melithiazol A, along with its relative myxothiazol, has been identified as a potent inhibitor of electron transport in the respiratory chain. These compounds are derived from myxobacteria and show significant bioactivity in biochemical processes. This compound specifically targets the bc1-segment (complex III) in the respiratory chain, causing a red shift in the reduced spectrum of cytochrome b. This property makes it a useful tool for studying mitochondrial function and cellular respiration processes (Sasse et al., 1999).
Biosynthetic Mechanism Insights
Research into the biosynthetic mechanisms of this compound has provided valuable insights into polyketide synthase/peptide synthetase systems in myxobacteria. The studies have highlighted unique enzymatic pathways, such as those involving MelJ and MelK enzymes, which play a crucial role in the conversion of melithiazol intermediates into their final forms. This research has implications for understanding and potentially manipulating secondary metabolism in bacteria (Weinig et al., 2003).
Properties
Molecular Formula |
C20H26N2O4S2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-4,5-dihydro-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-10,13,15-16H,1,11H2,2-6H3/b8-7+,17-9+/t13-,15?,16+/m1/s1 |
InChI Key |
ANGKCYLBHBLXFP-AXVMNCJNSA-N |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C2CSC(=N2)C(=C)C)OC)/C(=C\C(=O)OC)/OC |
SMILES |
CC(C(C=CC1=CSC(=N1)C2CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |
Canonical SMILES |
CC(C(C=CC1=CSC(=N1)C2CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |
Synonyms |
melithiazol A melithiazol-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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